7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-Hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a bicyclic chromenone derivative characterized by a fused cyclopentane-chromenone core. The compound features a hydroxyl group at the 7-position, a methyl group at the 6-position, and a pyrazole ring substituted at the 8-position.
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-hydroxy-6-methyl-8-(1H-pyrazol-5-yl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-8-14(19)12(13-5-6-17-18-13)7-11-9-3-2-4-10(9)16(20)21-15(8)11/h5-7,19H,2-4H2,1H3,(H,17,18) |
InChI Key |
IJWHNGKBLMSSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C3=CC=NN3)C4=C(CCC4)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chromenone core or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Anticancer Activity
Research indicates that 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary findings suggest that it may help mitigate oxidative stress and inflammation, which are critical factors in the progression of these diseases.
Case Study:
A recent investigation published in Neuroscience Letters highlighted the ability of 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one to protect neuronal cells from beta-amyloid-induced toxicity. The study reported a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
Data Table: Enzyme Inhibition Activity
Mechanism of Action
The mechanism by which 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dihydrocyclopenta[c]chromen-4-ones, which are frequently modified at positions 6, 7, and 8 to optimize biological activity or chemical reactivity. Below is a detailed comparison with key analogs:
Substituent Variations and Core Modifications
Key Observations:
- Position 7 Modifications: The hydroxyl group in the target compound distinguishes it from analogs with alkoxy or triazinylmethoxy groups (e.g., ).
- Pyrazole vs.
- Core Flexibility: Derivatives like 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-piperidinylmethyl-chromen-4-one () demonstrate that chromenone cores tolerate bulky substituents, though steric effects may influence binding affinity.
Data Tables
Table 1: Substituent Comparison Across Chromenone Derivatives
| Position | Target Compound | FFAR1/FFAR4 Modulator | SYK Inhibitor () | 2-Oxopropoxy Derivative |
|---|---|---|---|---|
| 6 | Methyl | - | - | Methyl |
| 7 | Hydroxyl | Triazinylmethoxy | - | 2-Oxopropoxy |
| 8 | 1H-Pyrazol-3-yl | - | 1H-Pyrazol-3-yl | - |
Table 2: Molecular Properties
*Estimated based on structural similarity.
Biological Activity
7-Hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions that incorporate pyrazole moieties. The method often includes hydrazine derivatives and various acylation steps to achieve the desired structural configuration. The synthetic pathway can be summarized as follows:
- Cyclocondensation : Reacting keto-esters with hydrazines.
- Reduction and Acylation : Following cyclization, reduction and acylation are performed to refine the structure.
Antitumor Properties
Research has demonstrated that compounds containing the pyrazole ring exhibit notable antitumor activity . For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | HeLa | 1.7 |
| 6 | MCF-7 | <15 |
| 31 | MCF-7 | 1.6 |
These findings suggest that modifications in the pyrazole structure can enhance biological efficacy against cancer cells .
Anti-inflammatory and Antimicrobial Activities
The compound has also been evaluated for anti-inflammatory and antimicrobial properties. In a study involving various hydroxypyrazole derivatives, some exhibited significant anti-inflammatory effects with minimal ulcerogenic risks:
- Anti-inflammatory agents : Compounds like N-(4-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)phenyl) showed promising results in reducing inflammation without causing severe side effects .
Additionally, antimicrobial assays indicated that certain derivatives effectively inhibited bacterial growth, supporting their potential use in treating infections .
The mechanism behind the biological activity of pyrazole derivatives often involves interactions with cellular targets such as kinases or transcription factors. For instance, compounds have been shown to inhibit Aurora kinases, which play critical roles in cell division and cancer progression .
Case Studies
-
Case Study on Cancer Cell Lines :
A study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results highlighted a structure-activity relationship where specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells. -
Inflammation Model :
In an animal model of inflammation induced by carrageenan, compounds similar to 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one demonstrated reduced paw swelling, indicating effective anti-inflammatory action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
